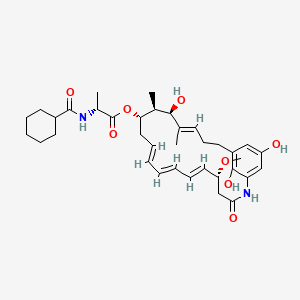
Mycotrienin II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Mycotrienin II is a member of the triene-ansamycin group of compounds, isolated from the bacterium Streptomyces sp. It is known for its various biological activities, including cytotoxicity, inhibition of osteoclastic bone resorption, and inhibition of endoplasmic reticulum stress-induced X-box binding protein 1 activation . This compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of intercellular adhesion molecule-1 induced by pro-inflammatory cytokines .
準備方法
Mycotrienin II is typically isolated from the culture broth of Streptomyces sp. The compound can be synthesized from mycotrienin I through specific chemical reactions. One method involves treating mycotrienin I with sodium dithionite in water and ethyl acetate, yielding this compound . The industrial production of this compound involves fermentation processes using Streptomyces sp. cultures, followed by extraction and purification steps .
化学反応の分析
Mycotrienin II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating this compound with oxidizing agents can yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
Biological Activities
1. Anti-inflammatory Properties
- Mycotrienin II inhibits the expression of ICAM-1, which plays a crucial role in inflammatory responses. This inhibition is significant because ICAM-1 is involved in leukocyte adhesion and migration during inflammation .
- The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
2. Antitumor Activity
- Studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- A notable case study reported that this compound reduced the viability of leukemia cells in vitro with an IC50 value of 15 µg/mL .
3. Cytotoxic Effects
- This compound exhibits cytotoxicity towards mammalian cells, which can be beneficial in targeting cancerous cells while requiring careful consideration to minimize effects on normal cells .
Table 1: Key Research Findings on this compound
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Inflammatory Diseases : Its ability to inhibit ICAM-1 suggests potential use in conditions characterized by excessive inflammation, such as asthma or rheumatoid arthritis.
- Cancer Treatment : The cytotoxic effects on cancer cells position this compound as a candidate for developing novel anticancer therapies.
作用機序
Mycotrienin II exerts its effects by inhibiting protein synthesis in intact living cells and cell-free translation systems. It directly inhibits the translation process, thereby preventing the expression of intercellular adhesion molecule-1 induced by pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 alpha . The compound targets the nuclear factor-kappa B signaling pathway, which is involved in the transcriptional regulation of genes essential for inflammatory responses .
類似化合物との比較
Mycotrienin II is part of the triene-ansamycin group of compounds, which includes mycotrienin I, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ . These compounds share similar biological activities, such as inhibition of protein synthesis and anti-inflammatory properties. this compound is unique in its stronger inhibition of intercellular adhesion molecule-1 expression induced by tumor necrosis factor-alpha compared to interleukin-1 alpha . This makes this compound particularly valuable for studying the differential effects of pro-inflammatory cytokines on gene expression.
特性
CAS番号 |
11050-90-1 |
|---|---|
分子式 |
C36H50N2O8 |
分子量 |
638.8 g/mol |
IUPAC名 |
[(5R,6E,8E,10E,13S,14S,15R,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1 |
InChIキー |
VVJDHJZQBGWPEQ-NXBJUTJHSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
異性体SMILES |
C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/[C@@H]1O)\C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
正規SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Key on ui other cas no. |
82189-04-6 |
同義語 |
mycotrienin II |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















